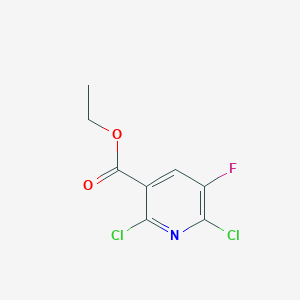

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPLCOWQBGOFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60528119 | |

| Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82671-03-2 | |

| Record name | Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60528119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, a key intermediate in the development of pharmaceutical compounds. This document details experimental protocols, presents quantitative data in structured tables, and includes graphical representations of the synthetic routes to facilitate understanding and replication.

Executive Summary

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients. Its preparation can be achieved through several distinct pathways, each with its own set of advantages and challenges. This guide will focus on three primary, literature-supported synthesis routes:

-

Multi-Step Synthesis from Ethyl Fluoroacetate: A convergent synthesis involving the formation of a dihydroxy pyridine intermediate, followed by chlorination and subsequent esterification.

-

Blaise Reaction Pathway: A direct approach utilizing the reaction of a substituted pyridine carbonitrile with an organozinc reagent.

-

Synthesis via Acid Chloride: A traditional method involving the conversion of the corresponding carboxylic acid to an acid chloride, followed by esterification.

Each of these pathways will be elaborated upon with detailed experimental procedures, quantitative data, and process flow diagrams.

Pathway 1: Multi-Step Synthesis from Ethyl Fluoroacetate

This pathway commences with the condensation of ethyl fluoroacetate and ethyl formate to generate an enolate, which then reacts with methyl malonamate to form methyl 2,6-dihydroxy-5-fluoronicotinate. Subsequent chlorination and esterification yield the final product.

Experimental Protocol

Step 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate

To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, sodium methoxide (26 g) is added.[1] The mixture is stirred for 3.5 hours at 20°C. A solution of methyl malonamate (40 g) in methanol (350 mL) is then added, and the mixture is heated to reflux for 30 minutes.[1] A solution of 37% hydrochloric acid (48 mL) in water (352 mL) is added to the hot mixture, which is then refluxed for an additional 10 minutes. After standing at 0°C for 18 hours, the precipitated solid is filtered, washed with water, and vacuum dried to yield methyl 2,6-dihydroxy-5-fluoronicotinate.[1]

Step 2: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride

Methyl 2,6-dihydroxy-5-fluoronicotinate (5 g) is charged into a sealed tube with phosphorus oxychloride (50 mL) and lithium chloride (2.5 g). The tube is heated in an oil bath at 152-158°C for 25 hours.[1] After cooling, methylene chloride (50 mL) is added. The reaction mixtures from multiple tubes are combined, filtered, and the filtrate is concentrated. The crude product is purified by short path vacuum distillation.[1]

Step 3: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

The 2,6-dichloro-5-fluoronicotinoyl chloride (9.84 g) is slurried with 60 mL of water at 50-60°C. 50% aqueous sodium hydroxide is added slowly to achieve a pH of 10. The solution is cooled and extracted twice with methylene chloride. After removing residual solvent, the solution is cooled in an ice bath, and 37% hydrochloric acid is added to adjust the pH to 1-2. The precipitated solid is collected, washed with water, and vacuum dried.[1]

Step 4: Esterification to this compound

2,6-dichloro-5-fluoronicotinic acid is refluxed with thionyl chloride to form the corresponding acid chloride.[2] After removing the excess thionyl chloride, the crude acid chloride is reacted with ethanol to yield the ethyl ester.

Quantitative Data for Pathway 1

| Step | Product | Starting Materials | Reagents | Conditions | Yield | Purity |

| 1 | Methyl 2,6-dihydroxy-5-fluoronicotinate | Ethyl fluoroacetate, Ethyl formate, Methyl malonamate | Sodium methoxide, HCl | 0°C to reflux | 61% | 95.4% (HPLC) |

| 2 | 2,6-dichloro-5-fluoronicotinoyl chloride | Methyl 2,6-dihydroxy-5-fluoronicotinate | POCl₃, LiCl | 152-158°C, 25h | - | 88.3% (VPC) |

| 3 | 2,6-dichloro-5-fluoronicotinic acid | 2,6-dichloro-5-fluoronicotinoyl chloride | NaOH, HCl | 0-60°C | 71% | 99.4% (HPLC) |

| 4 | This compound | 2,6-dichloro-5-fluoronicotinic acid | Thionyl chloride, Ethanol | Reflux | - | - |

Data not available in the searched literature is denoted by "-".

Synthesis Pathway Diagram

Figure 1: Multi-Step Synthesis from Ethyl Fluoroacetate.

Pathway 2: Blaise Reaction Pathway

This route offers a more direct synthesis starting from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, which undergoes a Blaise reaction with ethyl bromoacetate in the presence of activated zinc.

Experimental Protocol

Step 1: Formation of Zinc Salt Intermediate

2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is used as the raw material to generate a zinc salt intermediate, 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-iminopropionic acid ethyl bromide zinc salt.[2] An efficient synthesis has been accomplished using the Blaise reaction of ethyl bromoacetate with 3-cyano-2,6-dichloro-5-fluoropyridine.[3] The use of methanesulfonic acid as an in situ activator of zinc is reported to remove the induction period of the Blaise reaction, making it safer and more viable for large-scale operations.[3]

Step 2: Acidification to Imidate Intermediate

The zinc salt intermediate is then acidified to form the imidate intermediate, 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-iminopropionic acid ethyl ester.[2] The acidification is controlled to a temperature of 0-10°C and a pH of 2-3.[2] The generated imidate intermediate is extracted and distilled to separate the non-aqueous oily liquid.[2]

Step 3: Acid Hydrolysis to Final Product

The acid hydrolysis of the non-aqueous imidate intermediate is carried out in an anhydrous ethanol solvent at 20-30°C with an anhydrous ethanol solution of hydrogen chloride or concentrated sulfuric acid to undergo acid-catalyzed alcoholysis, yielding Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate.[2]

Quantitative Data for Pathway 2

| Step | Product | Starting Material | Reagents | Conditions | Overall Yield | Purity |

| 1-3 | Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate | 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile | Ethyl bromoacetate, Zn, HCl/H₂SO₄ in Ethanol | 0-30°C | 88-95% | 99% |

Synthesis Pathway Diagram

Figure 2: Blaise Reaction Pathway.

Pathway 3: Synthesis via Acid Chloride from 2,6-dichloro-5-fluoronicotinic acid

This classic approach involves the synthesis of the precursor carboxylic acid, followed by its conversion to the acid chloride and subsequent esterification. The synthesis of 2,6-dichloro-5-fluoronicotinic acid can be achieved through the hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine.

Experimental Protocol

Step 1: Hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine

2,6-dichloro-5-fluoro-3-cyanopyridine is dissolved in 90-99% sulfuric acid at 70-90°C to hydrolyze it to the corresponding carboxamide. The reaction mixture is then cooled, and water is added to adjust the sulfuric acid concentration to 55-75%. The hydrolysis is completed by heating at 70-110°C to yield 2,6-dichloro-5-fluoronicotinic acid.

Step 2: Esterification

The 2,6-dichloro-5-fluoronicotinic acid is then converted to its ethyl ester. This can be achieved via a Fischer esterification by refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid like sulfuric acid.[4][5][6][7] Alternatively, the carboxylic acid can be converted to the more reactive acid chloride by refluxing with thionyl chloride, followed by reaction with ethanol.[2]

Quantitative Data for Pathway 3

| Step | Product | Starting Material | Reagents | Conditions | Yield | Purity |

| 1 | 2,6-dichloro-5-fluoronicotinic acid | 2,6-dichloro-3-cyano-5-fluoropyridine | H₂SO₄, H₂O | 70-110°C | High | - |

| 2 | This compound | 2,6-dichloro-5-fluoronicotinic acid | Ethanol, H₂SO₄ (cat.) or SOCl₂, Ethanol | Reflux | - | - |

Data not available in the searched literature is denoted by "-".

Synthesis Pathway Diagram

Figure 3: Synthesis via Acid Chloride.

Conclusion

This technical guide has detailed three primary synthesis pathways for this compound. The choice of a particular pathway in a research or industrial setting will depend on factors such as the availability and cost of starting materials, desired purity, scalability, and safety considerations. The Blaise reaction pathway appears to be the most efficient in terms of step economy and overall yield, while the multi-step synthesis from ethyl fluoroacetate provides a convergent approach. The synthesis via the acid chloride is a more traditional and well-established method. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and fine chemical industries.

References

- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 2. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. cerritos.edu [cerritos.edu]

- 7. Fischer Esterification [organic-chemistry.org]

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an ethyl carboxylate group on a pyridine ring, makes it a versatile synthetic intermediate. This technical guide provides a comprehensive overview of its chemical properties, structure, and its pivotal role as a precursor in the synthesis of pharmacologically active compounds, particularly fluoroquinolone antibiotics.

Chemical Properties and Structure

This compound is a compound whose physical and chemical characteristics are dictated by its array of functional groups. While experimental data for some properties are not widely published, a combination of available data and predicted values provides a detailed profile of this molecule.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 82671-03-2 | [1] |

| Molecular Formula | C₈H₆Cl₂FNO₂ | [1] |

| Molecular Weight | 238.04 g/mol | [1] |

| Boiling Point | 285.594 °C at 760 mmHg | [2] |

| Density | 1.441 g/cm³ | [2] |

| pKa | -5.30 ± 0.10 (Predicted) | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Storage Temperature | 2-8°C | [3] |

Structural Information

The structure of this compound is key to its reactivity and utility as a synthetic building block.

| Identifier | String |

| SMILES | CCOC(=O)c1cc(F)c(Cl)nc1Cl |

| InChI | InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)5-3-4(11)6(9)12-7(5)10/h3H,2H2,1H3 |

graph chemical_structure {

layout=neato;

node [shape=plaintext];

edge [style=bold];

// Define atom nodes

N1 [label="N", fontcolor="#202124"];

C1 [label="C", fontcolor="#202124"];

C2 [label="C", fontcolor="#202124"];

C3 [label="C", fontcolor="#202124"];

C4 [label="C", fontcolor="#202124"];

C5 [label="C", fontcolor="#202124"];

Cl1 [label="Cl", fontcolor="#34A853"];

Cl2 [label="Cl", fontcolor="#34A853"];

F1 [label="F", fontcolor="#EA4335"];

C6 [label="C", fontcolor="#202124"];

O1 [label="O", fontcolor="#FBBC05"];

O2 [label="O", fontcolor="#FBBC05"];

C7 [label="C", fontcolor="#202124"];

C8 [label="C", fontcolor="#202124"];

// Define positions

N1 [pos="0,1.5!"];

C1 [pos="-1.3,0.75!"];

C2 [pos="-1.3,-0.75!"];

C3 [pos="0,-1.5!"];

C4 [pos="1.3,-0.75!"];

C5 [pos="1.3,0.75!"];

Cl1 [pos="-2.6,1.5!"];

Cl2 [pos="2.6,1.5!"];

F1 [pos="-2.6,-1.5!"];

C6 [pos="0,-3!"];

O1 [pos="-0.8,-3.8!"];

O2 [pos="0.8,-3.8!"];

C7 [pos="1.6,-4.6!"];

C8 [pos="2.4,-3.8!"];

// Define bonds

N1 -- C1;

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- N1;

C1 -- Cl1;

C5 -- Cl2;

C2 -- F1;

C3 -- C6;

C6 -- O1 [style=double];

C6 -- O2;

O2 -- C7;

C7 -- C8;

}

Figure 2: Synthetic pathway from this compound to Gemifloxacin.

The mechanism of action of fluoroquinolone antibiotics like Gemifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This leads to the cessation of bacterial cell division and ultimately cell death.

Conclusion

This compound is a chemical intermediate of high importance in the pharmaceutical industry. Its well-defined chemical properties and reactive functional groups make it an ideal starting material for the synthesis of complex, life-saving drugs. The continued development of new synthetic methodologies and the exploration of its utility in creating novel therapeutic agents underscore its significance in modern drug discovery and development. Researchers and scientists working with this compound should adhere to appropriate safety protocols due to its reactive nature and the hazardous reagents often used in its synthesis and subsequent reactions.

References

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate CAS number and supplier.

CAS Number: 82671-03-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, a key intermediate in the synthesis of fluoroquinolone antibiotics. This document outlines its chemical properties, synthesis protocols, and its application in the development of pharmaceutical compounds.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| CAS Number | 82671-03-2 | [1] |

| Molecular Formula | C₈H₆Cl₂FNO₂ | [1] |

| Molecular Weight | 238.04 g/mol | [1] |

| Purity (Typical) | >98% | [2] |

| Melting Point of Precursor Acid | 154.6-154.9 °C (for 2,6-dichloro-5-fluoronicotinic acid) | [3] |

| HPLC Purity of Precursor Acid | 99.4% | [3] |

Suppliers

A list of potential suppliers for this compound is provided below.

| Supplier | Location |

| JHECHEM CO LTD | China |

| ChemicalBook | Online |

| CHIRALEN | Online |

| Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. | China |

| ProcessPointChemicals | Online |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to a key pharmaceutical intermediate are outlined below.

Protocol 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

This protocol describes the hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine to produce the carboxylic acid precursor.

Materials:

-

2,6-dichloro-3-cyano-5-fluoropyridine

-

Phosphorus oxychloride

-

Phosphorus pentachloride

-

37% Hydrochloric acid

-

Methylene chloride

-

Water

Procedure:

-

Convert 2,6-dihydroxy-3-cyano-5-fluoropyridine to 2,6-dichloro-3-cyano-5-fluoropyridine using phosphorus oxychloride and phosphorus pentachloride. Note: This reaction may produce 2,4,6-trichloro-3-cyano-5-fluoropyridine as a byproduct, which can affect the yield and purity of the desired product.[3]

-

Perform hydrolysis of the resulting 2,6-dichloro-3-cyano-5-fluoropyridine.

-

Extract the cooled solution twice with methylene chloride.

-

Evacuate the solution to remove residual methylene chloride.

-

After cooling in an ice bath, add 37% hydrochloric acid to adjust the pH to 1-2.

-

Collect the precipitated solid, wash it with water, and vacuum dry to yield 2,6-dichloro-5-fluoronicotinic acid.[3]

Expected Yield: 71%[3] Purity (by HPLC): 99.4%[3]

Protocol 2: Esterification to this compound

This protocol describes a general method for the esterification of the precursor carboxylic acid to the final product using phosphorus oxychloride.[4]

Materials:

-

2,6-dichloro-5-fluoronicotinic acid

-

Ethanol

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a flask, dissolve 1 mmol of 2,6-dichloro-5-fluoronicotinic acid in 5 mL of ethanol and cool the solution in an ice bath.

-

Slowly add 1.2 mmol of POCl₃ dropwise to the cooled solution.

-

Stir the resulting solution at room temperature for 2 hours.

-

Pour the reaction mixture over crushed ice.

-

Extract the product using ethyl acetate.

-

Wash the combined organic solvent with a saturated solution of sodium bicarbonate.

-

Dry the organic layer over MgSO₄ and then concentrate it under reduced pressure to obtain the product.[4]

Application in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of fluoroquinolone antibiotics, such as Gemifloxacin. The following workflow illustrates the conversion of a closely related starting material to a key intermediate of Gemifloxacin.

Experimental Workflow: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

This workflow outlines the one-pot synthesis starting from ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoate.[5]

Procedure:

-

To a stirred solution of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoate in toluene, add dimethylformamide dimethylacetal and acetic acid at room temperature and stir for 30 minutes.[5]

-

Add cyclopropylamine to the mixture and stir for an additional 30 minutes.[5]

-

Perform a cyclization reaction by adding a suitable base, such as sodium hydride.

-

The final hydrolysis step is carried out by heating the reaction mixture in the presence of aqueous hydrochloric acid.[6]

-

After cooling, the solid product is filtered, washed, and dried to yield 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[5][6]

References

- 1. This compound | 82671-03-2 [m.chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]

- 6. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

Spectroscopic and Structural Elucidation of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of public scientific databases and literature have not yielded experimentally verified spectroscopic data (NMR, IR, MS) for Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate. This guide therefore provides a detailed overview of the expected spectroscopic characteristics of this compound, utilizing data from its close structural analog, Methyl 2,6-dichloro-5-fluoronicotinate , for illustrative purposes. The experimental protocols described are generalized standard procedures for the analysis of small organic molecules.

Introduction

This compound is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. Its substituted pyridine core makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is crucial for its synthesis, characterization, and application. This technical guide presents a summary of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for these analytical techniques.

Spectroscopic Data (Representative for Methyl 2,6-dichloro-5-fluoronicotinate)

The following tables summarize the expected spectroscopic data for Methyl 2,6-dichloro-5-fluoronicotinate, a close structural analog of this compound. The substitution pattern on the pyridine ring is identical, with the primary difference being the ester group (methyl vs. ethyl). The electronic environment of the pyridine ring is expected to be very similar, leading to comparable chemical shifts for the aromatic proton and carbons.

¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H-4 |

| ~3.9 | s | 3H | -OCH₃ |

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (ester) |

| ~155 (d) | C-5 (C-F) |

| ~148 | C-2 or C-6 (C-Cl) |

| ~145 | C-2 or C-6 (C-Cl) |

| ~140 (d) | C-4 |

| ~120 | C-3 |

| ~53 | -OCH₃ |

Solvent: CDCl₃ Reference: CDCl₃ (77.16 ppm)

¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -110 to -130 | d | F-5 |

Solvent: CDCl₃ Reference: CFCl₃ (0 ppm)

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (aliphatic, -OCH₃) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1550, 1450 | Medium | C=C/C=N stretch (pyridine ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-F stretch |

| ~800-700 | Strong | C-Cl stretch |

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 237 | ~30 | [M]⁺ (with ³⁵Cl, ³⁵Cl) - Molecular Ion |

| 239 | ~20 | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) - Isotope Peak |

| 241 | ~3 | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) - Isotope Peak |

| 206 | Variable | [M - OCH₃]⁺ |

| 178 | Variable | [M - COOCH₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C{¹H} proton-decoupled NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F{¹H} proton-decoupled NMR spectrum.

-

Reference the spectrum to an external standard (e.g., CFCl₃).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Procedure (using EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a key fluorinated heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an ethyl carboxylate group on a pyridine ring, imparts specific reactivity that makes it a valuable precursor for the synthesis of complex bioactive molecules. This technical guide provides an in-depth review of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of fluoroquinolone antibiotics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in the field.

Chemical and Physical Properties

This compound is a stable crystalline solid under standard conditions. The presence of electron-withdrawing halogen atoms and the ester functionality significantly influences its reactivity and physical properties.

| Property | Value | Reference |

| CAS Number | 82671-03-2 | [1][2] |

| Molecular Formula | C₈H₆Cl₂FNO₂ | [1] |

| Molecular Weight | 238.04 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | 285.6 °C at 760 mmHg | |

| Density | 1.441 g/cm³ | |

| Flash Point | 126.5 °C | |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data:

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid.

Synthesis of 2,6-dichloro-5-fluoronicotinic acid

A robust method for the preparation of 2,6-dichloro-5-fluoronicotinic acid involves the hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine. An improved process detailed in patent literature avoids the isolation of the intermediate cyano compound, proceeding from a dihydroxy precursor.[3][4]

Experimental Protocol:

-

Step 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate: To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, sodium methoxide (26 g) is added. After 3.5 hours at 20°C, a solution of methyl malonamate (40 g) in methanol (350 mL) is added, and the mixture is heated at reflux for 30 minutes. A solution of 37% hydrochloric acid (48 mL) in water (352 mL) is then added to the hot mixture. The reaction mixture is heated at reflux for an additional 10 minutes. After standing at 0°C for 18 hours, the mixture is filtered, and the collected solid is washed with water and vacuum dried to yield methyl 2,6-dihydroxy-5-fluoronicotinate.[3][4]

-

Step 2: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride: Methyl 2,6-dihydroxy-5-fluoronicotinate (5 g), phosphorus oxychloride (50 mL), and lithium chloride (2.5 g) are charged into a sealed tube and heated in an oil bath at 152-158°C for 25 hours. After cooling, methylene chloride (50 mL) is added. The reaction mixtures are combined, filtered, and concentrated. The residue is subjected to short-path vacuum distillation to give 2,6-dichloro-5-fluoronicotinoyl chloride.[3][4]

-

Step 3: Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid: The acid chloride (9.84 g) is slurried with 60 mL of water at 50-60°C. 50% aqueous sodium hydroxide is added slowly to achieve a pH of 10. The solution is cooled and extracted twice with methylene chloride. After removing residual methylene chloride under vacuum, the aqueous solution is cooled in an ice bath, and 37% hydrochloric acid is added to adjust the pH to 1-2. The precipitated solid is collected, washed with water, and vacuum dried.[3][4]

Esterification to this compound

Experimental Protocol:

A common method for this transformation involves reacting 2,6-dichloro-5-fluoronicotinic acid with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) or by converting the carboxylic acid to its acid chloride followed by reaction with ethanol.

-

To a solution of 2,6-dichloro-5-fluoronicotinic acid in excess ethanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or HPLC). The solvent is then removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization.

Chemical Reactivity and Applications

The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic substitution, making it a versatile intermediate for introducing various functionalities. The ester group can also be hydrolyzed or transesterified.

Key Intermediate in Fluoroquinolone Synthesis

This compound is a crucial starting material for the synthesis of the 1,8-naphthyridine core of many fluoroquinolone antibiotics, such as Gemifloxacin.[2]

Experimental Protocol: One-Pot Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid [5]

This patented one-pot process starts from a derivative of the title compound, ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate.

-

Step 1: Enamine Formation: To a stirred solution of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (10.0 g, 35.7 mmol) in toluene (60 mL), dimethylformamide dimethylacetal (4.68 g, 39.3 mmol) and acetic acid (0.53 g, 8.9 mmol) are added at room temperature. The mixture is stirred for 30 minutes.

-

Step 2: Reaction with Cyclopropylamine: After complete consumption of the starting material (monitored by HPLC), cyclopropylamine (2.24 g, 39.3 mmol) is added, and the mixture is stirred for another 30 minutes.

-

Step 3: Cyclization and Hydrolysis: After the formation of the cyclopropyl enamine intermediate is complete (monitored by HPLC), concentrated hydrochloric acid (14.7 mL, 146 mmol) is added to the reaction solution, and the mixture is heated under reflux for 10 hours. The reaction solution is then cooled, filtered, and the solid is washed sequentially with isopropanol, distilled water, and isopropanol. The resulting solid is dried to give the title compound.

References

- 1. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]

- 2. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents [patents.google.com]

- 5. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]

Unlocking New Frontiers: A Technical Guide to the Research Applications of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate

For Immediate Release

A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals

The highly functionalized heterocyclic compound, Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, is emerging as a pivotal building block in the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth analysis of its potential research applications, chemical properties, and its role as a versatile intermediate in the development of novel pharmaceuticals and agrochemicals.

Core Chemical Attributes

This compound, with the CAS Number 82671-03-2, is a stable crystalline solid. Its trifunctionalized pyridine ring, featuring two chlorine atoms, a fluorine atom, and an ethyl carboxylate group, offers a unique platform for a variety of chemical modifications.

| Property | Value |

| CAS Number | 82671-03-2 |

| Molecular Formula | C₈H₆Cl₂FNO₂ |

| Molecular Weight | 238.04 g/mol |

| Appearance | White to off-white crystalline powder |

| Boiling Point | 285.6 °C at 760 mmHg |

| Density | 1.441 g/cm³ |

Synthetic Versatility and Key Reactions

The reactivity of this compound is primarily centered around the nucleophilic substitution of its two chlorine atoms. This characteristic allows for the introduction of a wide range of functional groups, making it a valuable precursor for creating extensive libraries of novel compounds.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to displacement by various nucleophiles, such as amines, thiols, and alkoxides. The electron-withdrawing nature of the pyridine nitrogen and the other ring substituents facilitates these reactions. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile.

Experimental Protocol: Nucleophilic Substitution with an Amine

A general procedure for the nucleophilic substitution of a chlorine atom on the pyridine ring with an amine is as follows:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add the desired amine (1.1-1.5 equivalents) to the solution. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often necessary to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time will depend on the reactivity of the specific amine and should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Application in Pharmaceutical Research

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of fluoroquinolone antibiotics.

Fluoroquinolone Antibiotics: The Synthesis of Gemifloxacin

This compound is a crucial precursor for the synthesis of the naphthyridine core of Gemifloxacin, a potent broad-spectrum antibiotic. The synthesis involves a series of reactions, including cyclization and subsequent nucleophilic substitution at the C-7 position with a functionalized amine.

The mechanism of action of fluoroquinolones like Gemifloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] This dual-targeting mechanism contributes to its broad spectrum of activity and reduced potential for the development of bacterial resistance.

Quantitative Data: In Vitro Activity of Gemifloxacin

The following table summarizes the minimum inhibitory concentrations (MIC₉₀) of Gemifloxacin against various bacterial strains, demonstrating its potent antibacterial activity.[2][3][4]

| Bacterial Strain | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | 0.016 - 0.03 |

| Haemophilus influenzae | ≤0.008 |

| Moraxella catarrhalis | 0.008 |

| Staphylococcus aureus (MSSA) | 0.03 |

| Escherichia coli | 0.016 |

| Klebsiella pneumoniae | 0.25 |

Anticancer Drug Discovery

Derivatives of the pyridine scaffold, accessible from this compound, have shown promise as potential anticancer agents. Research has indicated that certain pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines.[5][6][7][8] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Phosphodiesterase (PDE) Inhibitors

Substituted pyridine derivatives have also been investigated as inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9][10][11][12][13] PDE inhibitors have therapeutic potential in a range of diseases, including cardiovascular disorders, inflammatory diseases, and neurological conditions.

Quantitative Data: PDE Inhibitory Activity of Pyridine Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative pyridine derivatives against different PDE isoforms.

| Compound | Target PDE | IC₅₀ (µM) | Reference |

| Pyridine Derivative A | PDE4B | 0.11 | [9] |

| Pyridine Derivative B | PDE3A | 0.027 | [2] |

| Pyridine Derivative C | PDE3A | 0.00376 | [10] |

Application in Agrochemical Research

The halogenated pyridine core of this compound is a common structural motif in a number of herbicides and pesticides.[14][15][16][17] The specific substitution pattern can be tailored to target essential enzymes or biological pathways in weeds or pests, leading to the development of selective and effective crop protection agents.

Conclusion

This compound represents a versatile and valuable chemical intermediate for research and development in both the pharmaceutical and agrochemical sectors. Its unique structural features and reactivity provide a robust platform for the synthesis of a wide range of novel compounds with significant biological activities. This guide highlights the potential of this compound to contribute to the discovery of new medicines and crop protection solutions, encouraging further exploration of its synthetic utility.

References

- 1. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro activity of gemifloxacin against a broad range of recent clinical isolates from the USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative in vitro activity of gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative in vitro activity of gemifloxacin, ciprofloxacin, levofloxacin and ofloxacin in a North American surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Marine-Derived Anticancer Agents Targeting Apoptotic Pathways: Exploring the Depths for Novel Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. archives.ijper.org [archives.ijper.org]

- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]

- 16. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UY34943A - HERBICIDE COMPOSITIONS THAT INCLUDE ACID 4-AMINO-3-CHLORO-5-FLUORO-6- (4-CHLORO-2-FLUORO-3-METOXIFENILO) PIRIDINA-2-CARBOXÃLICO OR A DERIVATIVE OF THE SAME AND A SULPHONYLAMINOCARBON. - Google Patents [patents.google.com]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate

An In-depth Exploration of the Discovery, Synthesis, and Historical Context of a Pivotal Building Block in Modern Drug Development.

Introduction

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, a halogenated pyridine derivative, holds a significant position in the landscape of medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring both chlorine and fluorine atoms, renders it a versatile intermediate for the synthesis of complex therapeutic agents. This technical guide delves into the discovery, historical context, and synthetic methodologies of this crucial compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its importance and application.

The emergence of this compound is intrinsically linked to the advancements in halogenated pyridine chemistry during the latter half of the 20th century. The increasing recognition of the profound impact of fluorine substitution on the bioactivity of molecules spurred the development of novel synthetic routes to access fluorinated building blocks. This compound serves as a prime example of strategic halogen placement to facilitate selective functionalization in the synthesis of high-value compounds, most notably the naphthyridine class of antibacterial agents.

Historical Context and Discovery

The development of this compound did not occur in isolation but rather as a convergent evolution of synthetic strategies aimed at overcoming the challenges of regioselective halogenation of pyridine derivatives. Historically, electrophilic aromatic substitution on pyridines was often plagued by a lack of selectivity and required harsh reaction conditions.

The impetus for the synthesis of this specific molecule arose from the burgeoning field of fluoroquinolone antibiotics. The parent acid, 2,6-dichloro-5-fluoronicotinic acid, and its derivatives were identified as key intermediates for the construction of the naphthyridine core of potent antibacterial drugs. European and US patents from the late 1980s and early 1990s extensively document the efforts to develop efficient and scalable processes for the synthesis of these crucial precursors. While the exact first synthesis of the ethyl ester is not pinpointed to a single "discovery" moment, it is presented as a logical and straightforward esterification of the corresponding carboxylic acid, a common practice in medicinal chemistry to enhance solubility or modify reactivity for subsequent synthetic steps.

Synthetic Methodologies

The synthesis of this compound is primarily achieved through the esterification of 2,6-dichloro-5-fluoronicotinic acid. Therefore, the synthesis of the parent acid is a critical first step and has been the subject of considerable process development.

Synthesis of the Precursor: 2,6-dichloro-5-fluoronicotinic acid

Several routes to 2,6-dichloro-5-fluoronicotinic acid have been reported, often starting from more readily available precursors. One prominent method involves the chlorination of a dihydroxypyridine derivative.

dot

Caption: Synthesis of 2,6-dichloro-5-fluoronicotinic acid.

Esterification to this compound

The final step to obtain the title compound is a standard esterification reaction.

dot

Caption: Esterification to the final product.

Experimental Protocols

The following are representative experimental protocols derived from patent literature for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and its subsequent esterification.

Protocol 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid

This protocol is based on procedures described in patent literature for the multi-step synthesis starting from ethyl fluoroacetate.

Step 1: Preparation of 2,6-dihydroxy-3-cyano-5-fluoropyridine

-

To a solution of ethyl fluoroacetate and ethyl formate, sodium methoxide is added at 0°C.

-

After stirring, a solution of cyanoacetamide in a suitable solvent is added.

-

The mixture is heated at reflux.

-

Upon cooling, the reaction mixture is acidified, and the precipitated solid is collected by filtration, washed, and dried to yield 2,6-dihydroxy-3-cyano-5-fluoropyridine.

Step 2: Chlorination to 2,6-dichloro-3-cyano-5-fluoropyridine

-

2,6-dihydroxy-3-cyano-5-fluoropyridine is treated with a mixture of phosphorus oxychloride and phosphorus pentachloride.

-

The reaction mixture is heated.

-

After cooling, the mixture is carefully poured onto ice and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give 2,6-dichloro-3-cyano-5-fluoropyridine.

Step 3: Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid

-

2,6-dichloro-3-cyano-5-fluoropyridine is hydrolyzed using a strong acid, such as concentrated sulfuric acid.

-

The reaction mixture is heated to facilitate the conversion of the nitrile to a carboxylic acid.

-

The cooled reaction mixture is poured into ice water, and the precipitated 2,6-dichloro-5-fluoronicotinic acid is collected by filtration, washed, and dried.

Protocol 2: Esterification to this compound

This protocol describes a general method for the esterification of the synthesized nicotinic acid.

-

A mixture of 2,6-dichloro-5-fluoronicotinic acid and ethanol is prepared.

-

A dehydrating agent, such as thionyl chloride or a strong acid catalyst, is added to the mixture.

-

The reaction is typically heated under reflux conditions until the starting material is consumed (monitored by TLC or HPLC).

-

The excess ethanol is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with a basic aqueous solution to remove any unreacted acid.

-

The organic layer is dried over a drying agent, filtered, and concentrated to yield this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound and its immediate precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 2,6-dichloro-5-fluoronicotinic acid | C₆H₂Cl₂FNO₂ | 209.99 | Crystalline solid | 153-155[1][2] |

| This compound | C₈H₆Cl₂FNO₂ | 238.04 | Not specified | Not specified |

Note: Specific physical properties for the ethyl ester are not consistently reported in the initial literature, as it is often used directly as an intermediate.

Applications and Significance

The primary significance of this compound lies in its role as a versatile building block in the synthesis of pharmaceuticals. The presence of two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and an ethyl carboxylate group at position 3 provides multiple reaction sites for further chemical transformations.

The most notable application is in the synthesis of naphthyridine-based antibacterial agents. The pyridine ring of this compound serves as a scaffold for the construction of the bicyclic core of these drugs. The chlorine atoms can be selectively displaced by various nucleophiles, allowing for the introduction of different substituents to modulate the biological activity and pharmacokinetic properties of the final compound.

Beyond its use in the development of antibiotics, this compound and its derivatives are of interest in the broader field of medicinal chemistry for the synthesis of other biologically active molecules. The unique electronic properties conferred by the halogen substituents can influence the binding of the molecule to biological targets and improve its metabolic stability. The compound is also used as a precursor in the synthesis of certain pesticides, particularly herbicides that target broadleaf weeds.[3]

Conclusion

This compound is a testament to the progress in synthetic organic chemistry and its profound impact on drug discovery. Its development was driven by the need for advanced intermediates in the synthesis of life-saving medicines. A thorough understanding of its historical context, synthetic pathways, and chemical properties is invaluable for researchers and scientists working at the forefront of pharmaceutical and agrochemical innovation. The methodologies developed for its synthesis continue to be relevant and provide a foundation for the creation of new and improved chemical entities.

References

- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Solubility of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on its known physicochemical properties, outlines detailed and established experimental protocols for solubility determination, and presents a generalized experimental workflow.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. Key properties for this compound (CAS No. 82671-03-2) are summarized below.

| Property | Value |

| Molecular Formula | C₈H₆Cl₂FNO₂ |

| Molecular Weight | 238.04 g/mol |

| Density | 1.441 g/cm³ |

| Boiling Point | 285.594 °C at 760 mmHg |

| Flash Point | 126.523 °C |

| Refractive Index | 1.524 |

| XLogP3 | 2.70420 |

The XLogP3 value of 2.7 suggests that the compound is moderately lipophilic, which would indicate a general preference for solubility in organic solvents over water. The presence of polar functional groups such as the ester and the nitrogen atom in the pyridine ring, alongside the halogen atoms, will influence its interaction with various organic solvents.

While specific quantitative data is not available, a related compound, Ethyl 2,6-dichloro-5-fluoropyridine-3-acetoacetate, is reported to be soluble in alcohols, ethers, and ketones. This suggests that this compound may exhibit similar solubility in these classes of solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods can be employed. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical equipment.

Gravimetric Method (Shake-Flask)

This is a conventional and highly accurate method for determining equilibrium solubility.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks with secure caps

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the mixture to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter (e.g., 0.22 µm) into a pre-weighed vial. This step is critical to remove all undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen,

-

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate molecular weight and formula.

Technical Guide: Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical considerations for this compound. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products. This document includes its molecular formula, and molecular weight, and outlines a common synthetic protocol. A logical workflow for its synthesis is also presented.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an ethyl carboxylate group, makes it a versatile building block in organic synthesis.

Quantitative Data

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₈H₆Cl₂FNO₂[1] |

| Molecular Weight | 238.04 g/mol [1] |

| CAS Number | 82671-03-2[1] |

Synthesis Protocol

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid precursor, 2,6-dichloro-5-fluoronicotinic acid.

Esterification of 2,6-dichloro-5-fluoronicotinic acid

A common method for the synthesis of this compound is the reaction of 2,6-dichloro-5-fluoronicotinic acid with ethanol in the presence of a dehydrating agent, such as thionyl chloride.[2] This reaction typically proceeds under reflux conditions to yield the desired ethyl ester.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloro-5-fluoronicotinic acid in an excess of ethanol.

-

Reagent Addition: Slowly add thionyl chloride to the suspension while stirring. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, or until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess ethanol and thionyl chloride are removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Analytical Methods

While specific, validated analytical methods for the routine analysis of this compound are not widely published in the public domain, standard techniques for small molecule analysis are applicable.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible addition of a pH modifier like formic acid or trifluoroacetic acid) would be a good starting point for method development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be invaluable for structural confirmation. The ¹H NMR spectrum would show signals corresponding to the ethyl group and the proton on the pyridine ring. The ¹³C NMR would provide information on all carbon atoms in the molecule, and the ¹⁹F NMR would confirm the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The isotopic pattern of the chlorine atoms would be a characteristic feature in the mass spectrum.

Visualized Synthesis Pathway

The following diagram illustrates the synthesis of this compound from its acid precursor.

Caption: Synthesis of the target compound via esterification.

References

An In-depth Technical Guide on Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate. However, a thorough search of scientific literature and chemical databases did not yield specific experimental or computational thermodynamic data such as enthalpy of formation, entropy, specific heat capacity, or Gibbs free energy of formation for this compound. The focus of this guide is therefore on its synthesis and general chemical properties based on available information.

Core Chemical Properties

This compound is a halogenated pyridine derivative.[1][2] Halogenated pyridines are significant in medicinal chemistry and are used as building blocks for more complex molecules.[1][2] The physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 82671-03-2 | [1][3][4] |

| Molecular Formula | C₈H₆Cl₂FNO₂ | [3][4] |

| Molecular Weight | 238.04 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Melting Point | 89-91 °C (for the related nitrile) | [2] |

| Calculated Density | 1.441 g/cm³ | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its precursors is described in several patents. A common route involves the esterification of 2,6-dichloro-5-fluoronicotinic acid.[1] Another approach starts from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile.[5]

General Synthesis Workflow:

The synthesis generally involves the transformation of a precursor molecule, such as 2,6-dichloro-5-fluoronicotinic acid or its nitrile derivative, into the final ethyl ester product. The following diagram illustrates a generalized workflow for its preparation.

References

- 1. This compound | 82671-03-2 | Benchchem [benchchem.com]

- 2. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile 98 82671-02-1 [sigmaaldrich.com]

- 3. This compound | 82671-03-2 [m.chemicalbook.com]

- 4. chemnet.com [chemnet.com]

- 5. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

Methodological & Application

The Pivotal Role of Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate in the Synthesis of RORγt Inhibitors for Autoimmune Diseases

For Immediate Release

[City, State] – December 27, 2025 – Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate has emerged as a critical starting material in medicinal chemistry for the development of potent and selective Retinoid-related Orphan Receptor gamma t (RORγt) inhibitors, a promising class of therapeutic agents for the treatment of autoimmune diseases. This highly functionalized pyridine derivative provides a versatile scaffold for the synthesis of complex molecules that can modulate the activity of RORγt, a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of various inflammatory and autoimmune disorders.

Application in the Synthesis of RORγt Inhibitors

This compound serves as a key building block for the synthesis of advanced RORγt inhibitors. The presence of two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and an ethyl carboxylate group at position 3 offers multiple reaction sites for chemical modification. A crucial initial step in the synthetic pathway involves the selective reduction of the C6-chloro group, yielding Ethyl 2-chloro-5-fluoronicotinate. This intermediate is then further elaborated to introduce the necessary pharmacophores for RORγt inhibition.

One notable application is in the synthesis of compounds analogous to potent RORγt inhibitors. The general synthetic strategy involves the nucleophilic substitution of the remaining chloro group at the C2 position with a suitable amine, followed by further modifications to the ester group to introduce moieties that enhance binding affinity and selectivity for the RORγt ligand-binding domain.

Quantitative Data Summary

The following table summarizes the biological activity of a representative RORγt inhibitor synthesized from a derivative of this compound.

| Compound ID | RORγt Binding Affinity (IC50, nM) | IL-17A Inhibition in human PBMC assay (IC50, nM) |

| RORγt-Inhibitor-A | 15 | 50 |

Note: Data is representative of compounds developed from this class of starting materials.

Experimental Protocols

Protocol 1: Selective Reduction of this compound

This protocol describes the selective reduction of the chloro group at the 6-position of this compound.

Materials:

-

Ethyl 2,6-dichloro-5-fluoronicotinate

-

Acetic Acid

-

Water

-

Zinc powder

-

5% Sodium bicarbonate aqueous solution

-

Ethyl acetate

-

Ice bath

Procedure:

-

Dissolve Ethyl 2,6-dichloro-5-fluoronicotinate (20 g) in a mixture of acetic acid (190 mL) and water (10 mL) in a 500 mL four-necked flask.[1]

-

Cool the flask in an ice bath.

-

Add zinc powder (4 g) to the solution and stir at room temperature for 30 minutes.[1]

-

Repeat the addition of zinc powder (4 g) twice more, with 30 minutes of stirring after each addition.[1]

-

Distill off the solvent under reduced pressure.

-

To the residue, add a 5% sodium bicarbonate aqueous solution (100 mL) and ethyl acetate (100 mL) and perform a liquid-liquid extraction.[1]

-

Extract the aqueous layer twice more with ethyl acetate (100 mL each).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-chloro-5-fluoronicotinate.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines the general procedure for the substitution of the 2-chloro group of Ethyl 2-chloro-5-fluoronicotinate with a primary or secondary amine.

Materials:

-

Ethyl 2-chloro-5-fluoronicotinate

-

Desired amine (e.g., aniline, piperidine)

-

A non-polar aprotic solvent (e.g., Toluene, Dioxane)

-

A suitable base (e.g., Sodium tert-butoxide, Potassium carbonate)

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., Xantphos)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, combine Ethyl 2-chloro-5-fluoronicotinate, the amine (1.2 equivalents), the base (1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the ligand.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-fluoronicotinate derivative.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RORγt signaling pathway leading to Th17 cell differentiation and a general experimental workflow for the synthesis and evaluation of RORγt inhibitors.

References

Application Notes and Protocols: Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate as a Versatile Building Block for Novel Herbicides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate as a key intermediate in the synthesis and evaluation of novel herbicides. This document outlines the synthetic pathways, biological mode of action, and detailed protocols for the experimental evaluation of new herbicidal compounds derived from this versatile building block.

Introduction

This compound is a halogenated pyridine derivative with significant potential in agrochemical research. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and an ethyl carboxylate group, offers multiple reaction sites for the synthesis of diverse molecular architectures. The pyridine core is a well-established scaffold in a number of successful herbicides, and the specific halogenation of this building block can lead to compounds with enhanced biological activity and favorable physicochemical properties. The primary herbicidal application of derivatives from this class of compounds is as synthetic auxins, which disrupt plant growth by mimicking the natural plant hormone indole-3-acetic acid (IAA).

Data Presentation

The herbicidal activity of novel compounds derived from this compound can be quantified through greenhouse bioassays. The following tables provide a template for presenting such data, with example data drawn from literature on structurally related pyridine-carboxylate herbicides.

Table 1: Post-emergence Herbicidal Activity of a Novel Herbicide Derived from this compound against Various Weed Species

| Weed Species (Common Name) | Growth Stage at Application | Application Rate (g a.i./ha) | Visual Injury (%) 21 Days After Treatment (DAT) |

| Abutilon theophrasti (Velvetleaf) | 2-3 leaf | 25 | 85 |

| 50 | 95 | ||

| 100 | 100 | ||

| Amaranthus retroflexus (Redroot Pigweed) | 2-3 leaf | 25 | 90 |

| 50 | 100 | ||

| 100 | 100 | ||

| Echinochloa crus-galli (Barnyardgrass) | 2-3 leaf | 25 | 40 |

| 50 | 65 | ||

| 100 | 80 | ||

| Setaria faberi (Giant Foxtail) | 2-3 leaf | 25 | 35 |

| 50 | 60 | ||

| 100 | 75 |

Table 2: Growth Reduction (GR₅₀) Values for a Novel Herbicide against Key Weed Species

| Weed Species (Common Name) | GR₅₀ (g a.i./ha) | 95% Confidence Interval |

| Abutilon theophrasti (Velvetleaf) | 15.2 | 12.5 - 18.4 |

| Amaranthus retroflexus (Redroot Pigweed) | 10.8 | 8.9 - 13.1 |

| Echinochloa crus-galli (Barnyardgrass) | 65.4 | 55.9 - 76.5 |

| Setaria faberi (Giant Foxtail) | 72.1 | 61.8 - 84.1 |

Signaling Pathway of Synthetic Auxin Herbicides

Herbicides derived from this compound typically function as synthetic auxins. They exert their herbicidal effect by binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event stabilizes the interaction between the SCF complex and Aux/IAA transcriptional repressor proteins. Consequently, the Aux/IAA proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The uncontrolled activation of these genes leads to a cascade of physiological disruptions, including epinastic growth, accumulation of abscisic acid (ABA) and ethylene, and ultimately, plant death.

Caption: Synthetic auxin herbicide signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of Novel 6-Aryl-2-chloro-5-fluoropyridine-3-carboxylate Herbicides via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of novel herbicidal compounds from this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle/oil bath or microwave reactor

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for extraction and purification

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).

-

Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask containing the reagents.

-

Catalyst Addition: Add the catalyst premix to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2-chloro-5-fluoropyridine-3-carboxylate.

Protocol 2: Post-emergence Herbicidal Activity Evaluation in a Greenhouse

This protocol outlines a method for assessing the post-emergence herbicidal efficacy of newly synthesized compounds on various weed species.

Materials:

-

Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Echinochloa crus-galli, Setaria faberi)

-

Pots (10 cm diameter) filled with a standardized greenhouse potting mix

-

Greenhouse with controlled environment (e.g., 25/18°C day/night temperature, 16-hour photoperiod)

-

Laboratory spray chamber with a flat-fan nozzle

-

Synthesized herbicide compound

-

Acetone (for stock solution)

-

Surfactant (e.g., Tween 20)

-

Balance, volumetric flasks, and pipettes

Procedure:

-

Plant Propagation: Sow seeds of each weed species in pots. After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants per pot). Grow the plants in the greenhouse until they reach the 2-3 leaf stage.

-

Herbicide Preparation: Prepare a stock solution of the test compound in acetone. From this stock, prepare a series of dilutions to achieve the desired application rates (e.g., 25, 50, 100 g a.i./ha). The final spray solution should contain a small percentage of surfactant (e.g., 0.1% v/v). Include an untreated control (sprayed with the solvent and surfactant solution only).

-

Herbicide Application: Calibrate the laboratory spray chamber to deliver a consistent volume (e.g., 200 L/ha). Place the pots with the target weeds in the spray chamber and apply the herbicide solutions evenly.

-

Incubation and Observation: Return the treated plants to the greenhouse. Water the plants as needed, avoiding overhead watering for the first 24 hours.

-

Data Collection:

-

Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of herbicidal injury for each pot on a scale of 0% (no effect) to 100% (complete plant death).

-

Biomass Measurement: At 21 DAT, harvest the above-ground biomass from each pot. Dry the biomass in an oven at 70°C to a constant weight. Record the dry weight for each pot.

-

-

Data Analysis:

-

Calculate the percent growth reduction for each treatment relative to the untreated control.

-

Use a suitable statistical software to perform a dose-response analysis (e.g., log-logistic regression) to determine the GR₅₀ value for each weed species.

-

Experimental Workflow and Logic

The development of novel herbicides from this compound follows a logical progression from chemical synthesis to biological evaluation.

Caption: Experimental workflow for novel herbicide development.